![molecular formula C27H26N6O3S B2541695 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893272-71-4](/img/structure/B2541695.png)
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
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Description
Synthesis Analysis
The novel compound is obtained via a three-step protocol . The key steps include the preparation of the 1,2,4-triazole derivative (which is a well-established procedure) and subsequent functionalization with the piperazine moiety .
Chemical Reactions Analysis
The compound’s reactivity and potential reactions depend on its functional groups. Given the presence of a piperazine ring and a sulfonyl group, it may participate in Mannich reactions or other transformations .
Scientific Research Applications
- Cetirizine , a widely used antihistamine, belongs to the same chemical family as this compound. Researchers explore the potential of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline as an antihistaminic agent. Its ability to block histamine receptors could be valuable for managing allergies, itching, and related conditions .
- The compound’s unique structure makes it an intriguing candidate for cancer studies. Researchers investigate its effects on cancer cell lines. Preliminary results suggest that some derivatives exhibit promising anticancer activity .
Antihistaminic Activity
Cancer Research
properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3S/c1-19-11-13-20(14-12-19)37(34,35)27-26-28-25(21-7-3-4-8-22(21)33(26)30-29-27)32-17-15-31(16-18-32)23-9-5-6-10-24(23)36-2/h3-14H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDBWQBGHTVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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